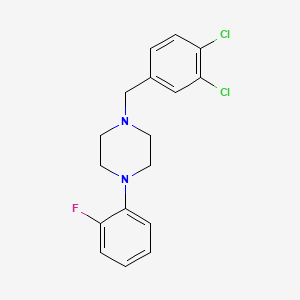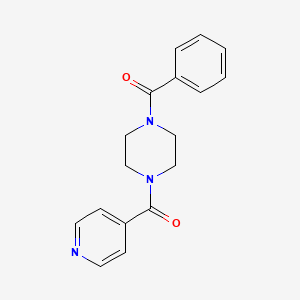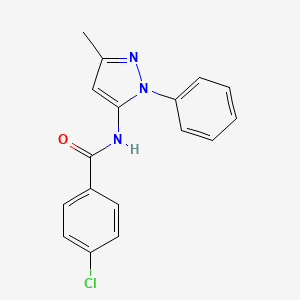![molecular formula C18H14O4S B5620636 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5620636.png)
2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate, also known as MBT-2, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is of interest due to its unique chemical structure and potential biological effects.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in these pathways.
Biochemical and Physiological Effects:
2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include the inhibition of cell proliferation, the reduction of inflammation, and the protection of neurons from damage. 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has also been shown to have antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate in lab experiments is its unique chemical structure, which may provide insights into the mechanisms of various biological processes. However, one limitation is that 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate is a synthetic compound and may not accurately reflect the effects of natural compounds in biological systems.
Orientations Futures
There are several future directions for research on 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate. One direction is to further investigate its potential use in cancer research, including its effects on tumor growth and metastasis. Another direction is to explore its potential use in neuroprotection research, including its effects on various neurodegenerative diseases. Additionally, there is a need for further studies on the safety and toxicity of 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate in animal models and humans.
Méthodes De Synthèse
The synthesis of 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate involves the reaction of 2-methoxy-4-acetophenone with 3-oxo-1-benzothiophene-2-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has been studied for its potential use in various scientific research applications, including cancer research, anti-inflammatory research, and neuroprotection research. In cancer research, 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has been shown to have anti-proliferative effects on various cancer cell lines. In anti-inflammatory research, 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has been shown to reduce inflammation in animal models of arthritis. In neuroprotection research, 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has been shown to have protective effects on neurons in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
[2-methoxy-4-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S/c1-11(19)22-14-8-7-12(9-15(14)21-2)10-17-18(20)13-5-3-4-6-16(13)23-17/h3-10H,1-2H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXVYRUXGHXHRC-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-4-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5620557.png)


![5-hydroxy-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5620590.png)
![[3-(cyclopropylmethyl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5620596.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5620615.png)
![(3R*,4S*)-4-cyclopropyl-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5620620.png)

![8-methyl-2-(4-methylphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5620639.png)


![2-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5620656.png)
![4-[3-(2-nitrophenyl)acryloyl]morpholine](/img/structure/B5620662.png)
